REACTION_CXSMILES
|
[CH3:1][C:2]1([C:10]([OH:12])=O)[CH2:5][C:4]([F:7])([F:6])[C:3]1([F:9])[Cl:8].S(Cl)([Cl:15])=O>CN(C)C=O.C(Cl)(Cl)Cl>[CH3:1][C:2]1([C:10]([Cl:15])=[O:12])[CH2:5][C:4]([F:7])([F:6])[C:3]1([Cl:8])[F:9]
|
Name
|
|
Quantity
|
80.3 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
1-methyl-2,3,3-trifluoro-2-chloro-cyclobutane-1-carboxylic acid
|
Quantity
|
91.2 g
|
Type
|
reactant
|
Smiles
|
CC1(C(C(C1)(F)F)(Cl)F)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the stirred mixture is heated to the boil
|
Type
|
TEMPERATURE
|
Details
|
After 6 hours the mixture is cooled
|
Duration
|
6 h
|
Type
|
DISTILLATION
|
Details
|
the residue is subjected to fractional distillation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(C(C1)(F)F)(F)Cl)C(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 75 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |